Fulvestrant 3-Sulfate Sodium Salt
Übersicht
Beschreibung
Fulvestrant 3-Sulfate Sodium Salt is a derivative of Fulvestrant, a well-known estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by its molecular formula C32H46F5NaO6S2 and a molecular weight of 708.82 g/mol . This compound is a metabolite of Fulvestrant and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant 3-Sulfate Sodium Salt involves several steps, starting from the parent compound, Fulvestrant. The process typically includes sulfonation reactions to introduce the sulfate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions
Fulvestrant 3-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the sulfate group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonated derivatives .
Wissenschaftliche Forschungsanwendungen
Fulvestrant 3-Sulfate Sodium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and in the study of steroid metabolism.
Biology: In research related to estrogen receptor signaling and hormone-dependent cancers.
Medicine: As a tool for understanding the pharmacokinetics and pharmacodynamics of Fulvestrant and its metabolites.
Wirkmechanismus
Fulvestrant 3-Sulfate Sodium Salt exerts its effects by binding to estrogen receptors, thereby inhibiting estrogen signaling. This leads to the downregulation and degradation of estrogen receptors, preventing estrogen from exerting its proliferative effects on hormone-dependent cancer cells. The compound’s molecular targets include estrogen receptors, and it disrupts pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fulvestrant: The parent compound, used in the treatment of hormone receptor-positive breast cancer.
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator with similar applications.
Uniqueness
Fulvestrant 3-Sulfate Sodium Salt is unique due to its specific sulfate group, which influences its solubility, stability, and metabolic profile. This makes it particularly useful in research settings where these properties are critical .
Biologische Aktivität
Fulvestrant 3-sulfate sodium salt is a derivative of fulvestrant, a selective estrogen receptor downregulator (SERD) primarily used in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.
Fulvestrant is characterized by its unique chemical structure, which includes a sulfoxide moiety that contributes to its pharmacological properties. The sodium salt form enhances its solubility and bioavailability. Fulvestrant acts by binding to estrogen receptors, leading to receptor downregulation and inhibition of estrogen-mediated signaling pathways, which are crucial for the growth of certain breast cancers.
Pharmacokinetics
Fulvestrant exhibits a complex pharmacokinetic profile:
- Absorption : Administered intramuscularly, fulvestrant shows good absorption with peak plasma concentrations reached within 24 hours.
- Distribution : It is highly protein-bound (approximately 98.83% in human plasma) and distributes widely in tissues, particularly in the liver and kidneys.
- Metabolism : Fulvestrant undergoes extensive metabolism through glucuronidation and sulfation, primarily at the C-3 position, resulting in inactive metabolites that are rapidly excreted .
- Elimination : The elimination half-life is approximately 40 days, allowing for sustained therapeutic effects with monthly dosing regimens.
Dose-Dependent Effects
Research indicates that fulvestrant's biological activity is dose-dependent. Studies have shown that higher doses (500 mg) lead to significantly greater downregulation of estrogen receptors compared to lower doses (250 mg). This was evidenced by reduced Ki67 expression, a marker of cell proliferation, indicating effective tumor growth inhibition .
Clinical Efficacy
Fulvestrant has demonstrated substantial clinical efficacy in treating ER+ metastatic breast cancer:
- In trials comparing fulvestrant with anastrozole, the median time to progression (TTP) was longer for fulvestrant (5.5 months vs. 4.1 months for anastrozole) with an overall response rate (ORR) of 19.2% compared to 16.5% for anastrozole .
- Fulvestrant combined with palbociclib (a CDK4/6 inhibitor) showed improved outcomes, with a median TTP of 11 months compared to 4.6 months for placebo .
Case Studies
A retrospective analysis involving postmenopausal women with advanced breast cancer highlighted the effectiveness of fulvestrant as a second-line therapy after multiple endocrine treatments. The study reported a disease control rate (DCR) of 40.5%, with partial responses observed in 16% of patients .
Comparative Analysis of Fulvestrant Formulations
The following table summarizes key findings from studies comparing different formulations and dosages of fulvestrant:
Study | Dosage | Median TTP (months) | Overall Response Rate (%) | Comments |
---|---|---|---|---|
CONFIRM | 250 mg | 3.7 | 7.4 | Compared with exemestane |
NEWEST | 500 mg | 5.5 | 19.2 | Higher efficacy noted |
Palbociclib Combination | Fulvestrant + Palbociclib | 11 | Not specified | Significant improvement over placebo |
Eigenschaften
IUPAC Name |
sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28+,29-,30+,44?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLFPWNDJLPFT-QPCOUQCRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46F5NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635787 | |
Record name | Fulvestrant 3-Sulfate Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403656-83-7 | |
Record name | Fulvestrant 3-Sulfate Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.